N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethylbenzo[D]Thiazol-2-Amine is a specialty chemical with the molecular formula C9H10N2S . It’s used in R&D development and commercial applications .
Molecular Structure Analysis
The molecular weight of 4,7-Dimethylbenzo[D]Thiazol-2-Amine is 178.26 g/mol . The structure can be represented by the SMILES notation: CC1=C2C(=C(C=C1)C)SC(=N2)N .Physical And Chemical Properties Analysis
4,7-Dimethylbenzo[D]Thiazol-2-Amine is a solid substance . It has a purity/analysis method of 99 .Applications De Recherche Scientifique
Biological Effects of Acetamide and Formamide Derivatives
A review by Kennedy (2001) discusses the toxicology and biological effects of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide. This study highlights the commercial importance of these chemicals and the biological consequences of exposure in humans, including updates on environmental toxicology data not covered in previous reviews (Kennedy, 2001).
Sulfonamides in Clinical Drugs
Carta, Scozzafava, and Supuran (2012) review sulfonamides in clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. They explore novel drugs incorporating the sulfonamide moiety, highlighting the need for novel sulfonamides as selective drugs for various diseases, pointing to the ongoing potential of this structural motif in pharmaceutical research (Carta, Scozzafava, & Supuran, 2012).
Tetrahydroisoquinolines in Therapeutics
Singh and Shah (2017) cover the therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline derivatives, noting their initial recognition for neurotoxicity but later applications in preventing Parkinsonism and as anticancer antibiotics. The FDA approval of trabectedin for soft tissue sarcomas is highlighted as a significant advancement in anticancer drug discovery, demonstrating the therapeutic versatility of this class of compounds (Singh & Shah, 2017).
Thiazole Derivatives: Therapeutic Applications
Leoni et al. (2014) discuss the therapeutic applications of thiazole derivatives, emphasizing their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. This review underscores the pharmaceutical potential of thiazole derivatives, suggesting that structural modifications can unpredictably alter pharmacological activity, thereby highlighting the significance of the thiazole scaffold in drug discovery (Leoni et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-13-9-10-14(2)18-17(13)21-20(25-18)22(12-16-8-5-11-24-16)19(23)15-6-3-4-7-15/h9-10,15-16H,3-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZSOCUUZRJYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.